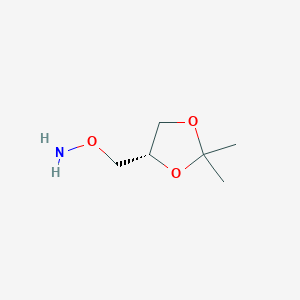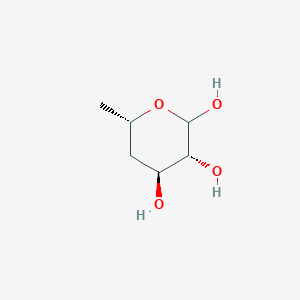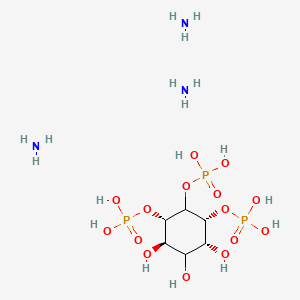![molecular formula C₂₁H₂₄ClNO₃ B1142047 endo-8-Azabicyclo[3.2.1]octan-3-yl 2-hydroxy-2,2-diphenylacetate hydrochloride CAS No. 63516-30-3](/img/structure/B1142047.png)
endo-8-Azabicyclo[3.2.1]octan-3-yl 2-hydroxy-2,2-diphenylacetate hydrochloride
Descripción general
Descripción
Synthesis Analysis
The synthesis of esters derived from 3-phenethyl-3-azabicyclo[3.2.1]octan-8-beta-ol and their corresponding N-endo-methyl quaternary derivatives was explored through methods involving NMR spectroscopy and X-ray diffraction. These processes highlighted the preferred conformation in CDCl3 solution and identified methylation occurring from the endo position (Izquierdo et al., 1991).
Molecular Structure Analysis
The crystal and molecular structure of related compounds, such as endo- and exo-2,3-dimethoxy-N-[8-(phenylmethyl)-8-azabicyclo[3.2.1]oct-2-y1]-benzamide hydrochloride, have been determined using single-crystal X-ray diffraction techniques. These studies offer insights into the conformational preferences and structural distinctions between the endo and exo compounds, contributing to a better understanding of their chemical behavior (Collin, Evrard, & Durant, 1986).
Chemical Reactions and Properties
Investigations into the chemical reactivity of this compound class have shown a range of interactions, such as phosphorylation reactions, which elucidate the compound's ability to undergo various chemical transformations. These studies are critical for understanding the compound's functionality and potential reactivity in different chemical contexts (Sousa et al., 2010).
Aplicaciones Científicas De Investigación
- Scientific Field : Organic & Biomolecular Chemistry .
- Summary of the Application : The 8-azabicyclo[3.2.1]octane scaffold is used in the synthesis of tropane alkaloids . Tropane alkaloids are a group of secondary metabolites produced by numerous plant species and are characterized by containing the 8-azabicyclo[3.2.1]octane core in their structure . They display a wide array of interesting biological activities .
- Methods of Application or Experimental Procedures : Research directed towards the preparation of this basic structure in a stereoselective manner has gathered the attention of many research groups worldwide across the years . Most of the approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold .
- Results or Outcomes : The stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture . This has led to the development of efficient methodologies for the stereocontrolled synthesis of tropanes or related scaffolds .
- Scientific Field : Organic & Biomolecular Chemistry .
- Summary of the Application : The 8-azabicyclo[3.2.1]octane scaffold is used in the synthesis of tropane alkaloids . Tropane alkaloids are a group of secondary metabolites produced by numerous plant species and are characterized by containing the 8-azabicyclo[3.2.1]octane core in their structure . They display a wide array of interesting biological activities .
- Methods of Application or Experimental Procedures : The first example of asymmetric 1,3-dipolar cycloadditions between diazo imine-derived cyclic azomethine ylides and acryloylpyrazolidinone using a rhodium (II) complex/chiral Lewis acid binary system is reported . The asymmetric cycloadditions afforded optically active 8-oxabicyclo [3.2.1]octanes with high diastereo- and enantioselectivities .
- Results or Outcomes : A switch of exo / endo -selectivity was observed depending on the diazo substrates .
- Scientific Field : Organic & Biomolecular Chemistry .
- Summary of the Application : The 8-azabicyclo[3.2.1]octane scaffold is used in the synthesis of tropane alkaloids . Tropane alkaloids are a group of secondary metabolites produced by numerous plant species and are characterized by containing the 8-azabicyclo[3.2.1]octane core in their structure . They display a wide array of interesting biological activities .
- Methods of Application or Experimental Procedures : The first example of asymmetric 1,3-dipolar cycloadditions between diazo imine-derived cyclic azomethine ylides and acryloylpyrazolidinone using a rhodium ( II) complex/chiral Lewis acid binary system is reported . The asymmetric cycloadditions afforded optically active 8-oxabicyclo [3.2.1]octanes with high diastereo- and enantioselectivities .
- Results or Outcomes : A switch of exo / endo -selectivity was observed depending on the diazo substrates .
Safety And Hazards
Direcciones Futuras
The 8-azabicyclo[3.2.1]octane scaffold is a central core of the family of tropane alkaloids, which display a wide array of interesting biological activities . As a consequence, research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide . This suggests that there is ongoing interest in the development and study of compounds with this structure.
Propiedades
IUPAC Name |
[(1R,5S)-8-azabicyclo[3.2.1]octan-3-yl] 2-hydroxy-2,2-diphenylacetate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO3.ClH/c23-20(25-19-13-17-11-12-18(14-19)22-17)21(24,15-7-3-1-4-8-15)16-9-5-2-6-10-16;/h1-10,17-19,22,24H,11-14H2;1H/t17-,18+,19?; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPKCUVMIEGXKID-FMJRHHGGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2)OC(=O)C(C3=CC=CC=C3)(C4=CC=CC=C4)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2CC(C[C@@H]1N2)OC(=O)C(C3=CC=CC=C3)(C4=CC=CC=C4)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
endo-8-Azabicyclo[3.2.1]octan-3-yl 2-hydroxy-2,2-diphenylacetate hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Isoxazolo[4,5-b]pyridine, 3-methyl-, 2-oxide (9CI)](/img/no-structure.png)
![sodium;3-[(2E)-2-[(2E)-2-[2-chloro-3-[(E)-2-[3,3-dimethyl-1-(3-sulfonatopropyl)indol-1-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-3,3-dimethylindol-1-yl]propane-1-sulfonate](/img/structure/B1141965.png)

![6-Benzamido-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic Acid Benzhydryl Ester](/img/structure/B1141973.png)



![VIC[mouse reduced]](/img/structure/B1141984.png)

